molecular formula C18H14N4O3S B2836349 N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1206986-29-9

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2836349
CAS RN: 1206986-29-9
M. Wt: 366.4
InChI Key: BOSSFIGDFINWKT-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as FTSPQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to modulate various biological processes, making it a promising candidate for drug development and other research applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and physicochemical characterization of derivatives similar to N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involve complex chemical processes. These compounds have been synthesized and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Such compounds have demonstrated a range of biological activities due to their unique structural features (Zablotskaya et al., 2013).

Antimicrobial and Anticancer Activities

Research on similar compounds has shown promising antimicrobial and anticancer activities. Novel derivatives with modifications on the propanehydrazide moiety have been synthesized, displaying significant antioxidant activity and cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Antitumor and Anti-inflammatory Properties

Compounds with structural similarities have exhibited marked sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This indicates their potential use in developing treatments for inflammation and cancer (Zablotskaya et al., 2013).

Enzyme Inhibition

Some derivatives have been evaluated for their ability to inhibit enzymes, such as tyrosinase, which is involved in melanin production. This suggests potential applications in conditions related to melanin synthesis disorders. Ultrasound-mediated synthesis of certain derivatives has shown potent tyrosinase inhibitory activity, indicating a method for efficient production with potential therapeutic implications (Dige et al., 2019).

Synthesis Techniques

Advanced synthesis techniques, such as ultrasound-mediated reactions, have been employed to create derivatives efficiently. These techniques offer advantages in terms of reaction speed and environmental impact, suggesting a sustainable approach to producing these compounds for research and potential therapeutic use (Dige et al., 2019).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-16(21-18-20-14(10-26-18)15-6-3-9-25-15)7-8-22-11-19-13-5-2-1-4-12(13)17(22)24/h1-6,9-11H,7-8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSSFIGDFINWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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